molecular formula C22H23N3O2 B2492148 N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251640-82-0

N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Cat. No. B2492148
CAS RN: 1251640-82-0
M. Wt: 361.445
InChI Key: REUKXGNDSYNRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthyridine compounds often involves the reaction of N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides with bases such as t-BuOK under mild conditions, leading to products in excellent yields (Nandini et al., 2014). Another method includes the synthesis of derivatives through reactions starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, resulting in compounds with significant antibacterial activity (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through techniques like X-ray diffraction, confirming the expected configurations and providing insights into the molecular conformation and intermolecular interactions (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, including addition reactions with DMAD followed by Stevens rearrangement or alternative transformations leading to different product types (Voskressensky et al., 2005). These reactions underscore the chemical versatility and potential for diverse chemical modifications of the naphthyridine core.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on "N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide" is not detailed in the papers reviewed, related studies on naphthyridine compounds provide a foundation for predicting physical properties based on molecular structure analysis.

Chemical Properties Analysis

Chemical properties, including reactivity with different functional groups, stability under various conditions, and potential for further chemical modifications, are essential for the application of naphthyridine derivatives in various fields. The literature indicates a broad range of reactions and transformations that these compounds can undergo, highlighting their chemical versatility and potential for synthesis of diverse derivatives with tailored properties (Sunder et al., 2013).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-7-8-16(11-15(14)2)23-21(26)13-25-10-9-20-18(12-25)22(27)17-5-3-4-6-19(17)24-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUKXGNDSYNRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.